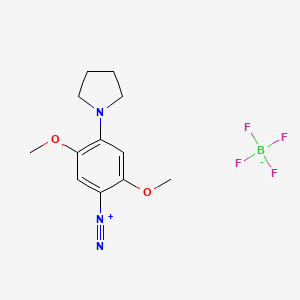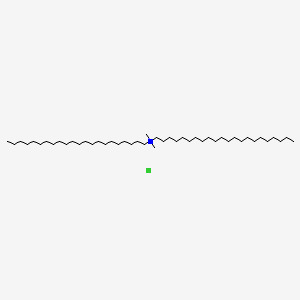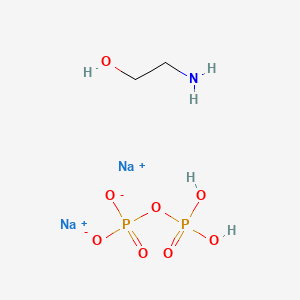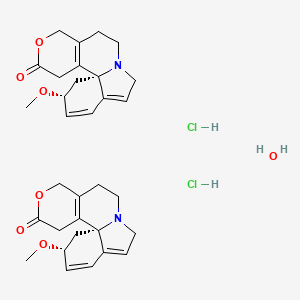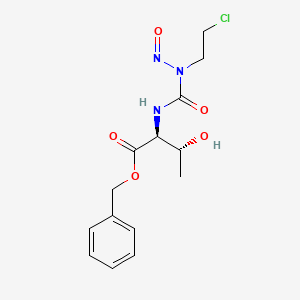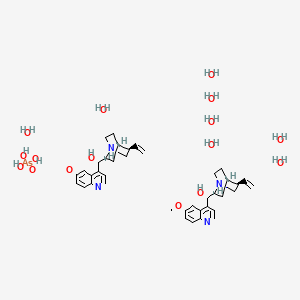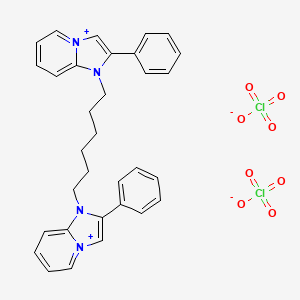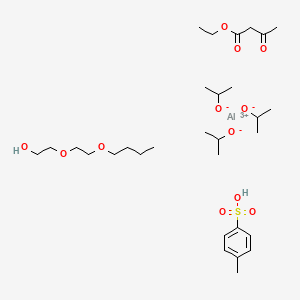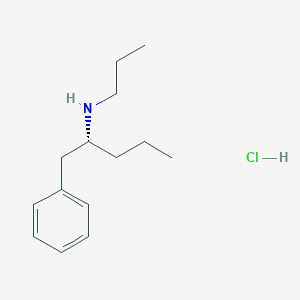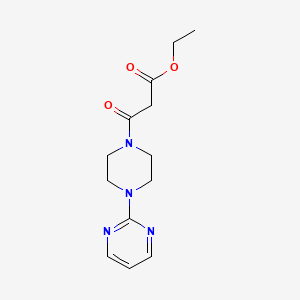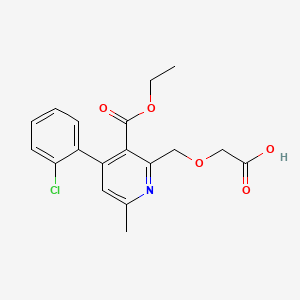
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Substitution Reactions: Introduction of the 2-chlorophenyl and 6-methyl groups onto the pyridine ring.
Esterification: Formation of the 3-ethyl ester group through esterification reactions.
Carboxymethoxy Methylation: Introduction of the carboxymethoxy methyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and ethanol.
科学研究应用
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and modulating biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-((Carboxymethoxy)methyl)-4-(2-bromophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
- 2-((Carboxymethoxy)methyl)-4-(2-fluorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
- 2-((Carboxymethoxy)methyl)-4-(2-iodophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
Uniqueness
The uniqueness of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
114011-51-7 |
|---|---|
分子式 |
C18H18ClNO5 |
分子量 |
363.8 g/mol |
IUPAC 名称 |
2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-6-methylpyridin-2-yl]methoxy]acetic acid |
InChI |
InChI=1S/C18H18ClNO5/c1-3-25-18(23)17-13(12-6-4-5-7-14(12)19)8-11(2)20-15(17)9-24-10-16(21)22/h4-8H,3,9-10H2,1-2H3,(H,21,22) |
InChI 键 |
PQWNHCKULLXTBE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(N=C1COCC(=O)O)C)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


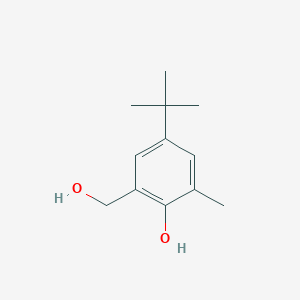
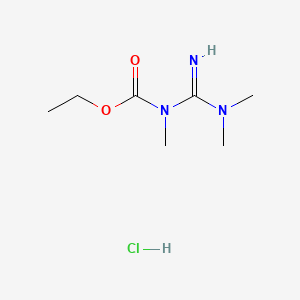
![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)
